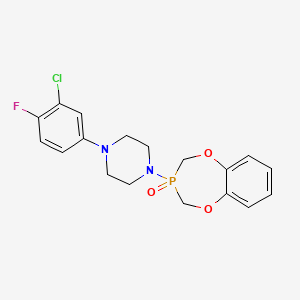![molecular formula C21H16ClN3O B11572566 2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B11572566.png)
2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve elevated temperatures and neutral or weakly basic organic solvents . Industrial production methods may also employ solid support catalysts such as aluminum oxide or titanium tetrachloride to enhance the yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and imidazo[1,2-a]pyridine moieties.
Common reagents used in these reactions include iodine, tert-butyl hydroperoxide, and various transition metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. It can act as a modulator of GABA A receptors, cyclin-dependent kinases, and calcium channels . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is unique due to its specific structural features and biological activities. Similar compounds include:
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another sedative with related chemical properties.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C21H16ClN3O |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H16ClN3O/c1-14-5-4-12-25-13-19(24-20(14)25)15-8-10-16(11-9-15)23-21(26)17-6-2-3-7-18(17)22/h2-13H,1H3,(H,23,26) |
InChI Key |
HDYZLQABXAUCSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N',N'-dimethyl-N-(8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)propane-1,3-diamine](/img/structure/B11572493.png)

![1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B11572504.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572513.png)
![2-(Thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11572516.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572517.png)
![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11572528.png)
![(3E)-1-methyl-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11572529.png)
![1-[(2,3-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B11572539.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11572545.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11572569.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate](/img/structure/B11572570.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572577.png)
